4-[(4-methoxyphenyl)amino]benzoic Acid
Description
4-[(4-Methoxyphenyl)amino]benzoic acid is a benzoic acid derivative featuring an amino group substituted with a 4-methoxyphenyl moiety at the para position. The methoxy group enhances electron-donating properties, influencing solubility, reactivity, and interactions with biological targets .
Properties
CAS No. |
23105-37-5 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-(4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-6-12(7-9-13)15-11-4-2-10(3-5-11)14(16)17/h2-9,15H,1H3,(H,16,17) |
InChI Key |
BIARCVIEBIHXON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxyphenyl)amino]benzoic Acid typically involves the reaction of 4-methoxyaniline with 4-iodobenzoic acid under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium as a catalyst and boronic acids as reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 80°C to 100°C.
Industrial Production Methods: In an industrial setting, the production of 4-[(4-methoxyphenyl)amino]benzoic Acid can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-methoxyphenyl)amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(4-methoxyphenyl)amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes, including apoptosis and cell cycle arrest, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
Substituent Variations on the Amino Group
- 4-(Bis(4-methoxyphenyl)amino)benzoic acid (Haba-OMe): This compound contains two 4-methoxyphenyl groups on the amino nitrogen. The additional methoxy substituents increase electron density and steric bulk, enhancing redox activity compared to the mono-substituted target compound. Cyclic voltammetry studies show Haba-OMe exhibits quasi-reversible redox behavior due to delocalized electron systems .
- 4-(Diphenylamino)benzoic acid (Haba): Lacking methoxy groups, Haba has weaker electron-donating effects, resulting in lower solubility in polar solvents and reduced stabilization of radical intermediates in redox reactions .
Functional Group Replacements
- Schiff Base Derivatives (e.g., JP1–JP6): Schiff bases derived from 4-aminobenzoic acid, such as 4-[(3-nitrobenzylidene)amino]benzoic acid (JP6), replace the methoxyphenyl group with electron-withdrawing substituents (e.g., nitro). This drastically alters biological activity; JP6 shows moderate antibacterial activity against E. coli, whereas the methoxy group in the target compound may favor antifungal properties .
- Sulfonamide Derivatives (e.g., CAS 451484-12-1): Compounds like 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid introduce a sulfonamide group, increasing acidity (pKa ~3.5) compared to the target compound (pKa ~4.2 for the carboxylic acid).
Physicochemical Properties
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